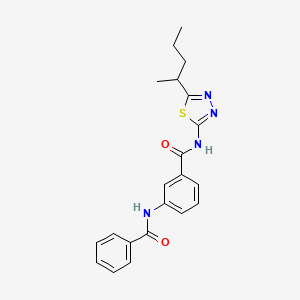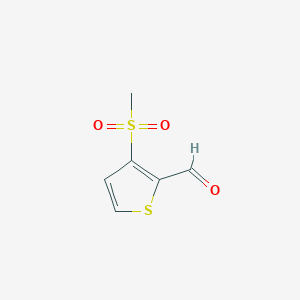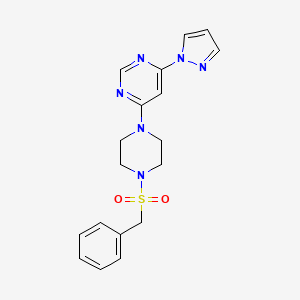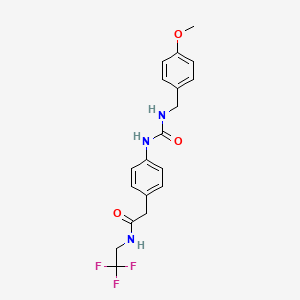![molecular formula C21H26N4O3 B2820511 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide CAS No. 2034500-11-1](/img/structure/B2820511.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several functional groups, including a benzo[d]imidazole group, a nicotinamide group, and a tert-butoxy group . These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . Other reactions can include isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, these properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) reviews important tests for antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, among others. These tests are based on the transfer of a hydrogen atom or an electron and are instrumental in assessing the antioxidant capacity of complex samples, which may relate to compounds structurally similar to the one (Munteanu & Apetrei, 2021).
Environmental Impact and Toxicology of Synthetic Antioxidants
Liu and Mabury (2020) discuss the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting the need for further research into SPAs' environmental behaviors and toxicity effects. While this review focuses on environmental and toxicological aspects, it underscores the importance of understanding the impact of chemical compounds, including those structurally related to the chemical (Liu & Mabury, 2020).
Medicinal Perspectives of Benzimidazole Derivatives
Benzimidazole and its derivatives, structurally related to the compound of interest, exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-cancer, and antioxidant properties. Vasuki et al. (2021) review the significance of these derivatives in medicine, emphasizing their role in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Applications of Redox Mediators in Organic Pollutant Treatment
The enzymatic treatment of organic pollutants, enhanced by redox mediators, demonstrates significant potential for degrading recalcitrant compounds in wastewater. Husain and Husain (2007) highlight the effectiveness of enzymes like laccases and peroxidases, in the presence of redox mediators, for treating pollutants. This research area could relate to the environmental applications of benzimidazole derivatives and similar compounds (Husain & Husain, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-21(2,3)28-12-11-27-19-10-9-15(13-22-19)20(26)25(4)14-18-23-16-7-5-6-8-17(16)24-18/h5-10,13H,11-12,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXPEPPHMIPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)

![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)
![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820447.png)

